An In-Depth Technical Guide to m-PEG12-acid: Structure, Properties, and Applications
An In-Depth Technical Guide to m-PEG12-acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)12-acid (m-PEG12-acid), a monodisperse PEG linker widely utilized in bioconjugation, drug delivery, and proteomics. This document details its chemical structure, physicochemical properties, and key applications, with a focus on practical experimental protocols.
Chemical Structure and Properties
m-PEG12-acid is a heterobifunctional molecule characterized by a methoxy-terminated polyethylene glycol (PEG) chain of twelve ethylene glycol units, and a terminal carboxylic acid. This structure imparts both hydrophilicity, through the PEG chain, and a reactive handle for covalent modification, via the carboxyl group.
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// Define the nodes for the structure CH3 [label="CH₃", pos="0,0!"]; O1 [label="O", pos="1,0.5!"]; CH2_1 [label="CH₂", pos="2,0.5!"]; CH2_2 [label="CH₂", pos="3,0.5!"]; O2 [label="O", pos="4,0!"]; // Repeating unit PEG_repeat [label="(CH₂CH₂O)₁₀", pos="6,0!"]; // End of PEG chain CH2_11 [label="CH₂", pos="8,0!"]; CH2_12 [label="CH₂", pos="9,0!"]; COOH [label="COOH", pos="10,0.5!"];
// Connect the nodes CH3 -- O1 [len=1]; O1 -- CH2_1 [len=1]; CH2_1 -- CH2_2 [len=1]; CH2_2 -- O2 [len=1]; O2 -- PEG_repeat [len=1.5]; PEG_repeat -- CH2_11 [len=1.5]; CH2_11 -- CH2_12 [len=1]; CH2_12 -- COOH [len=1]; }
Caption: Chemical Structure of m-PEG12-acid.
The monodisperse nature of m-PEG12-acid, with a precise number of PEG units, is a significant advantage over traditional polydisperse PEG reagents, as it ensures batch-to-batch consistency and simplifies the characterization of the final conjugate.
Physicochemical Properties
A summary of the key physicochemical properties of m-PEG12-acid is presented in the table below. These properties are crucial for designing and executing bioconjugation reactions and for the handling and storage of the reagent.
| Property | Value |
| Molecular Formula | C₂₆H₅₂O₁₄ |
| Molecular Weight | 588.68 g/mol |
| CAS Number | 2135793-73-4 |
| Appearance | White to off-white solid or viscous liquid |
| Purity | Typically >95% |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM |
| Storage Conditions | Store at -20°C, desiccated and protected from light. For solutions, store at -20°C for up to one month or -80°C for up to six months.[1] |
Experimental Protocols
Synthesis of m-PEG12-acid
The synthesis of monodisperse m-PEG12-acid is a multi-step process that requires careful control of reaction conditions to ensure high purity. While several methods exist for the synthesis of PEG acids, a common approach involves the Williamson ether synthesis to build the PEG chain, followed by oxidation to form the terminal carboxylic acid.
Note: The following is a generalized protocol and may require optimization.
Materials:
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Dodecaethylene glycol monomethyl ether
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Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent
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Sodium hydroxide
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Hydrochloric acid
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Dichloromethane (DCM)
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Diethyl ether
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Magnesium sulfate (anhydrous)
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Silica gel for column chromatography
Procedure:
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Oxidation of the Terminal Alcohol:
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Dissolve dodecaethylene glycol monomethyl ether in a suitable solvent like acetone.
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Cool the solution in an ice bath.
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Slowly add Jones reagent dropwise to the solution with stirring. The reaction is exothermic and the color will change from orange to green.
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Monitor the reaction by thin-layer chromatography (TLC).
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Once the starting material is consumed, quench the reaction by adding isopropanol.
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Work-up and Extraction:
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Filter the reaction mixture to remove chromium salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 2.
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Extract the aqueous solution with dichloromethane (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG12-acid.
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Purification:
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Purify the crude product by silica gel column chromatography. The choice of eluent system will depend on the polarity of the product and any byproducts. A gradient of methanol in dichloromethane is often effective for separating PEG compounds.[2]
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Monitor the fractions by TLC.
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Combine the fractions containing the pure product and evaporate the solvent to yield pure m-PEG12-acid.
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Characterization of m-PEG12-acid
Accurate characterization is essential to confirm the identity and purity of the synthesized m-PEG12-acid.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The ¹H NMR spectrum should show a characteristic singlet for the methoxy (CH₃O-) protons at approximately 3.38 ppm and a large multiplet for the ethylene glycol backbone protons (-OCH₂CH₂O-) around 3.64 ppm.[3] The protons of the methylene group adjacent to the carboxylic acid will appear at a slightly different chemical shift.
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¹³C NMR: The ¹³C NMR spectrum will show a peak for the methoxy carbon and characteristic peaks for the carbons of the PEG backbone. The carbonyl carbon of the carboxylic acid will appear downfield.
2. Mass Spectrometry (MS):
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Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of m-PEG12-acid (588.68 g/mol ).
Protein Conjugation using m-PEG12-acid with EDC/NHS Chemistry
The most common application of m-PEG12-acid is the PEGylation of proteins and peptides. The carboxylic acid group can be activated to form a reactive ester that readily couples with primary amines (e.g., the side chain of lysine residues) on the protein surface. The following is a general two-step protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Caption: General workflow for protein PEGylation using m-PEG12-acid.
Materials:
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m-PEG12-acid
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Protein of interest
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
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Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
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Prepare fresh solutions of EDC and NHS in activation buffer immediately before use.
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Dissolve the protein of interest in the coupling buffer at a suitable concentration (e.g., 1-10 mg/mL).
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Dissolve m-PEG12-acid in the activation buffer. The molar ratio of m-PEG12-acid to protein will need to be optimized depending on the desired degree of PEGylation.
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-
Activation of m-PEG12-acid:
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In a microcentrifuge tube, mix the m-PEG12-acid solution with the freshly prepared EDC and NHS solutions. A typical molar ratio is 1:2:5 (m-PEG12-acid:EDC:NHS).
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Incubate the reaction for 15-30 minutes at room temperature to form the reactive NHS ester.
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-
Conjugation to Protein:
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Add the activated m-PEG12-NHS ester solution to the protein solution.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
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-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.
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Incubate for 15 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
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Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable buffer.
-
-
Characterization of the Conjugate:
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Analyze the purified PEGylated protein by SDS-PAGE to observe the increase in molecular weight.
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Use techniques like MALDI-TOF mass spectrometry to determine the degree of PEGylation.
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Key Applications
The unique properties of m-PEG12-acid make it a valuable tool in various research and development areas:
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PROTACs (Proteolysis Targeting Chimeras): The defined length and hydrophilicity of the m-PEG12-acid linker are ideal for connecting a target protein binder and an E3 ligase ligand in PROTAC design. This precise spacing is often critical for efficient ternary complex formation and subsequent target protein degradation.
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Antibody-Drug Conjugates (ADCs): As a linker in ADCs, m-PEG12-acid can improve the solubility and pharmacokinetic profile of the conjugate.
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Peptide and Protein PEGylation: Covalent attachment of m-PEG12-acid to therapeutic proteins or peptides can increase their hydrodynamic size, leading to reduced renal clearance and extended in vivo half-life. The PEG chain can also shield the protein from proteolytic degradation and reduce its immunogenicity.
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Surface Modification: The carboxylic acid can be used to attach the PEG chain to amine-functionalized surfaces, such as nanoparticles, quantum dots, and microarrays, to reduce non-specific binding and improve biocompatibility.
Signaling Pathways and Logical Relationships
m-PEG12-acid itself is not directly involved in signaling pathways. Its role is that of a linker or a modifying agent that alters the properties of the molecule to which it is attached. For instance, in the context of PROTACs, it facilitates the induced proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system.
Caption: Role of m-PEG12-acid as a linker in a PROTAC.
